二氧化铈

描述

Synthesis Analysis

The solvothermal synthesis of cerium oxides, including cerium dioxide, is highlighted for its distinct advantages in controlling the crystal form and morphology at the nanoscale. This method facilitates the one-step formation of ceria materials with specific shapes and sizes, from spherical and cubic particles to anisotropic polyhedra and rods. It also allows for doping ceria with transition-metal ions to tune its properties for practical applications, offering phases not accessible through high-temperature synthesis methods (Walton, 2011).

Molecular Structure Analysis

Cerium dioxide's crystal structure is crucial in defining its chemical and physical properties. The cubic fluorite structure of CeO2 allows for the coexistence of Ce3+ and Ce4+ ions, compensated by the formation of oxygen vacancies. These vacancies play a significant role in ceria's catalytic activities, especially in reactions involving redox processes. The ability to tailor these structural features through synthesis conditions impacts the material's effectiveness in various applications, highlighting the importance of understanding and controlling cerium dioxide's molecular structure (Annis et al., 2021).

Chemical Reactions and Properties

Cerium dioxide's chemical properties are deeply influenced by its redox behavior, which is characterized by the presence of both Ce3+ and Ce4+ oxidation states. This unique feature enables ceria to act as an effective catalyst in various chemical reactions, including the oxidation of carbon monoxide and selective hydrogenation reactions. Its ability to switch between oxidation states allows for the absorption and release of oxygen, facilitating catalytic processes at the molecular level. The presence of oxygen vacancies further enhances its catalytic performance, making cerium dioxide a material of choice for environmental and industrial catalysis (Dey & Dhal, 2020; Razmgar et al., 2021).

Physical Properties Analysis

The physical properties of cerium dioxide, such as morphology, particle size, and surface area, significantly affect its application performance. Nanoscale cerium dioxide exhibits enhanced properties due to its high surface area to volume ratio, influencing its reactivity and interaction with other substances. These properties are critical in applications ranging from environmental protection to energy conversion and storage. The control over physical attributes through synthesis methods enables the fine-tuning of cerium dioxide's properties for specific applications (Grinko et al., 2019).

Chemical Properties Analysis

Cerium dioxide's chemical behavior is marked by its strong oxidation-reduction capabilities, which are essential for its application in catalysis, pollution control, and energy devices. Its chemical properties are manipulated through doping and synthesis techniques to improve its performance in specific reactions, such as the oxidation of pollutants or the reduction of carbon dioxide. The interaction of cerium dioxide with other chemical species, facilitated by its variable oxidation states and the presence of oxygen vacancies, underscores its importance in chemical processes and materials science (Singh, 2016).

科学研究应用

1. 能量存储和转换中的催化剂 二氧化铈已被广泛用作能量存储和转换应用中的催化剂 . CeO2 在该领域的重要性源于其储氧能力,使其能够在还原条件下释放氧气,并在氧化条件下通过填充氧空位来储存氧气 . 它既用作载体,也用作催化剂本身 .

环境修复

CeO2 纳米粒子已在环境修复中得到广泛应用 . 它们独特的性能使它们能够有效地去除环境中的污染物 .

光催化染料降解

CeO2 纳米粒子在光催化染料降解方面显示出巨大潜力 . 它们可以有效地将复杂的染料分解成更简单、危害更小的化合物,从而帮助清理污染的水体 .

生物学应用

CeO2 纳米粒子具有多种生物学应用 . 它们已被用作抗菌剂、抗真菌剂、抗氧化剂,甚至用于抗糖尿病和抗癌治疗 .

工业应用

作用机制

Target of Action

Cerium dioxide nanoparticles (CeO2 NPs) are known for their unique antibacterial properties . They primarily target bacterial cells, including strains like E. coli and S. aureus . The primary targets within these cells are the cellular structures and metabolic processes that are disrupted by the action of the CeO2 NPs .

Mode of Action

The mode of action of CeO2 NPs is based on their distinct antibacterial mechanism, which involves the reversible conversion between two valence states of cerium (Ce(III) and Ce(IV)) . This redox activity allows CeO2 NPs to interact with their targets and induce changes that lead to the death of the bacterial cells . Additionally, CeO2 NPs possess enzyme-like activities, including superoxide dismutase (SOD)-, catalase-, and peroxidase-like properties .

Biochemical Pathways

The biochemical pathways affected by CeO2 NPs involve the generation of reactive oxygen species (ROS) and the disruption of cellular metabolism . The reversible conversion between the two valence states of cerium allows CeO2 NPs to act as a catalyst for both oxidation and reduction reactions . This can lead to the generation of ROS, which can cause oxidative stress and damage to cellular components, ultimately leading to cell death .

Pharmacokinetics

The pharmacokinetics of CeO2 NPs, including their absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding their bioavailability and potential toxicity . A physiologically based pharmacokinetic (PBPK) model has been developed to describe the time courses of CeO2 NPs in various tissues of rats . This model can provide important information to evaluate their toxicity to biological organisms .

Result of Action

The result of the action of CeO2 NPs is the inhibition of bacterial growth and the death of bacterial cells . This is achieved through the generation of ROS, which can cause oxidative stress and damage to cellular components . In addition to their antibacterial properties, CeO2 NPs also exhibit antioxidant, anti-inflammatory, and anticancer activities .

Action Environment

The action, efficacy, and stability of CeO2 NPs can be influenced by various environmental factors. For instance, the synthesis method of CeO2 NPs can affect their toxicity and compatibility with living tissues . Furthermore, the presence of other substances in the environment, such as other metal ions or organic matter, can also affect the activity of CeO2 NPs .

安全和危害

未来方向

Cerium Dioxide is emerging as a unique material, holding great promise for future market breakthroughs. It is being used in a wide range of catalytic applications, such as fuel cells, reforming processes, photocatalysis, water-gas shift reaction, thermochemical water splitting, and organic reactions .

生化分析

Biochemical Properties

Cerium dioxide nanoparticles have been found to exhibit redox activity, free radical scavenging property, and biofilm inhibition . These properties make cerium dioxide a potential future candidate for various biochemical reactions. Cerium dioxide nanoparticles interact with various enzymes, proteins, and other biomolecules. For instance, they have been explored for their potential in antiviral applications, including as inhibitors of viral enzymes .

Cellular Effects

Cerium dioxide nanoparticles have shown promise as catalytic antioxidants in cell culture models . They have the potential to positively impact biological processes, including inflammatory responses and cell proliferation . The reactivity at the surface of these nanoparticles poses challenges for their biological utilization .

Molecular Mechanism

The molecular mechanism of action of cerium dioxide involves its unique ability to switch between different oxidation states (Ce3+ and Ce4+), which allows it to act as a potent antioxidant . This redox capability enables cerium dioxide to scavenge free radicals and exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of cerium dioxide can change over time in laboratory settings. While specific temporal effects can vary depending on the experimental conditions, cerium dioxide nanoparticles generally exhibit stability and do not degrade easily .

Dosage Effects in Animal Models

The effects of cerium dioxide can vary with different dosages in animal models. For instance, cerium dioxide nanoparticles have shown to reduce inflammation and treat ulcerative colitis in animal models .

Metabolic Pathways

Cerium dioxide nanoparticles can influence various metabolic pathways. They have been found to mitigate the reactive oxygen species levels and modulate gene expression of metabolic pathways, especially glycolytic and pentose phosphate pathways .

Transport and Distribution

Cerium dioxide nanoparticles can be transported and distributed within cells and tissues. The transport and distribution of cerium dioxide are influenced by its surface charge . For instance, positively charged cerium dioxide remains mainly bound to the epidermis of the root with little present in the apoplast or cytoplasm .

Subcellular Localization

The subcellular localization of cerium dioxide can vary depending on the nanoparticle’s surface charge . For example, negatively charged cerium dioxide is found in the cytoplasm throughout the root cross section . The subcellular localization of cerium dioxide plays a critical role in its activity and function .

属性

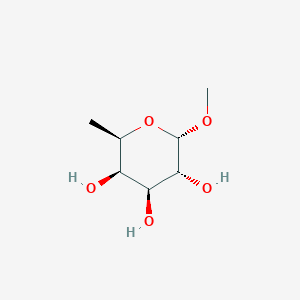

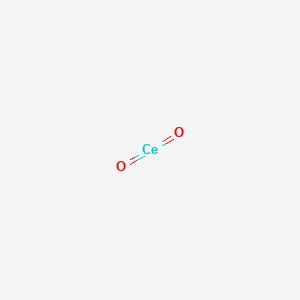

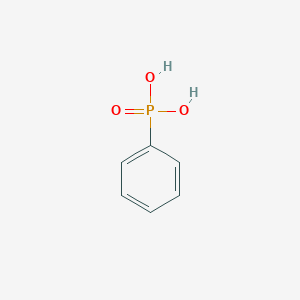

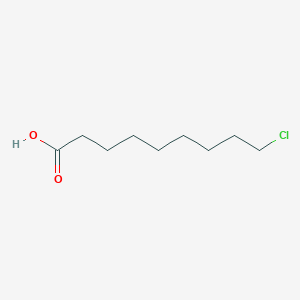

IUPAC Name |

dioxocerium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETPSERCERDGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ce]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeO2 | |

| Record name | cerium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.115 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White (pure) to pale yellow crystals; Insoluble in water; [Merck Index] | |

| Record name | Ceric oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1306-38-3 | |

| Record name | Ceria | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceric oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001306383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)